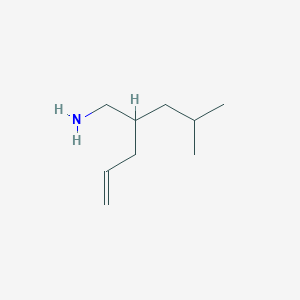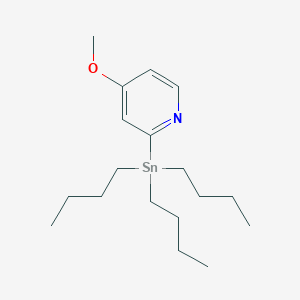
4-Methoxy-2-(tributylstannyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2-(tributylstannyl)pyridine is an organotin compound with the molecular formula C18H33NOSn and a molecular weight of 398.17 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a methoxy group at the 4-position and a tributylstannyl group at the 2-position. It is commonly used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.
Preparation Methods
The synthesis of 4-Methoxy-2-(tributylstannyl)pyridine typically involves the stannylation of 4-methoxypyridine. One common method includes the reaction of 4-methoxypyridine with tributyltin chloride in the presence of a base such as lithium diisopropylamide (LDA) or sodium hydride (NaH). The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation .
Chemical Reactions Analysis
4-Methoxy-2-(tributylstannyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, where it reacts with aryl or vinyl halides to form new carbon-carbon bonds.
Oxidation and Reduction: The stannyl group can be oxidized to form the corresponding stannic compound, and the methoxy group can undergo demethylation under specific conditions.
Hydrolysis: The stannyl group can be hydrolyzed to form the corresponding pyridine derivative.
Scientific Research Applications
4-Methoxy-2-(tributylstannyl)pyridine is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It serves as a precursor in the synthesis of various heterocyclic compounds and complex organic molecules.
Biology: It is used in the development of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the synthesis of potential drug candidates and medicinal chemistry research.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(tributylstannyl)pyridine primarily involves its role as a reagent in cross-coupling reactions. The tributylstannyl group acts as a nucleophile, facilitating the formation of carbon-carbon bonds through the transfer of the stannyl group to the palladium catalyst. This process involves the oxidative addition of the aryl or vinyl halide to the palladium catalyst, followed by transmetalation with the stannyl group and reductive elimination to form the desired product .
Comparison with Similar Compounds
4-Methoxy-2-(tributylstannyl)pyridine can be compared with other stannylated pyridine derivatives, such as:
- 2-Methoxy-4-(tributylstannyl)pyridine
- 3-Methoxy-2-(tributylstannyl)pyridine
- 6-Methoxy-3-(tributylstannyl)pyridine
- 6-Methoxy-2-(tributylstannyl)pyrimidine
These compounds share similar structural features but differ in the position of the methoxy and stannyl groups, which can influence their reactivity and applications in organic synthesis .
Properties
CAS No. |
927810-08-0 |
|---|---|
Molecular Formula |
C18H33NOSn |
Molecular Weight |
398.2 g/mol |
IUPAC Name |
tributyl-(4-methoxypyridin-2-yl)stannane |
InChI |
InChI=1S/C6H6NO.3C4H9.Sn/c1-8-6-2-4-7-5-3-6;3*1-3-4-2;/h2-4H,1H3;3*1,3-4H2,2H3; |
InChI Key |
QGAMJEFMDAVSKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=CC(=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(tert-butoxy)carbonyl]-N-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]carbamate](/img/structure/B13471872.png)
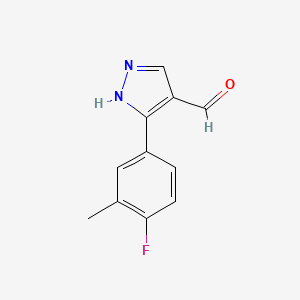
![tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-yl]carbamate](/img/structure/B13471896.png)
![rac-(1R,2S,5S)-2-[4-(trifluoromethoxy)phenyl]-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13471902.png)
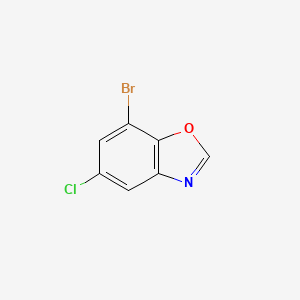
![(2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid](/img/structure/B13471915.png)
![Potassium (4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)trifluoroboranuide](/img/structure/B13471922.png)
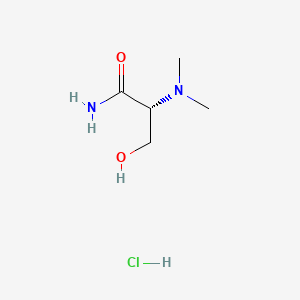
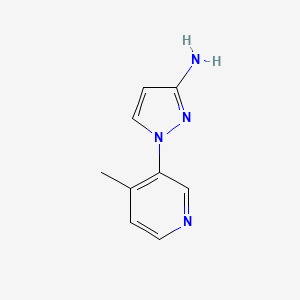
![(1-Methyl-1H-imidazo[4,5-c]pyridin-7-yl)boronic acid](/img/structure/B13471953.png)
![2-chloro-N-(4-nitrophenyl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B13471961.png)
![2-[3-(ethoxycarbonyl)-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidin-5-yl]butanoic acid](/img/structure/B13471967.png)
